molecular formula C11H18N2O B2793878 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide CAS No. 2378502-03-3

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide

Cat. No.: B2793878
CAS No.: 2378502-03-3
M. Wt: 194.278
InChI Key: DKOBWYYYWDPZKL-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, provided strictly for Research Use Only. This compound belongs to a class of arylpiperazine-containing pyrrole-3-carboxamide derivatives, which have been identified in published research as multi-target agents for investigating serotonergic pathways . Studies on closely related analogues demonstrate high binding affinity to key serotonin receptors (5-HT 2A and 5-HT 2C ) and the serotonin transporter (SERT) . This multi-target profile is a valuable tool for researchers exploring the complex mechanisms underlying mood disorders, leading to their investigation as potential antidepressants . The structural motif of the pyrrole-3-carboxamide scaffold is crucial for this activity, and modifications to the substituents, such as the ethyl and methyl groups on the pyrrole ring and the propyl chain of the carboxamide, are actively explored to optimize binding affinity and selectivity over other off-target receptors, such as the hERG channel, to improve the preliminary safety profile of investigational compounds . Consequently, this compound serves as a critical intermediate and probe for researchers in hit-to-lead optimization campaigns, enabling structure-activity relationship (SAR) studies aimed at developing novel neurotherapeutics.

Properties

IUPAC Name

4-ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-4-6-12-11(14)10-8(3)13-7-9(10)5-2/h7,13H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOBWYYYWDPZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(NC=C1CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide typically involves the condensation of a suitable pyrrole precursor with an appropriate amine. One common method involves the reaction of 4-ethyl-2-methylpyrrole-3-carboxylic acid with propylamine under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable electrophiles.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide Pyrrole 4-Ethyl, 2-methyl, N-propyl carboxamide 222.3 g/mol Carboxamide, alkyl substituents
Compound 34 Tri-pyrrole N-Methyl, tert-butoxycarbonyl, dimethylaminopropyl carbamoyl ~900 g/mol* Multiple carbamates, tertiary amine
DM-25 Pyrrole 6-Ethyl-4-methyl-2-oxo-dihydropyridin, 4-(trifluoromethyl)benzyl 487.5 g/mol Trifluoromethyl, oxo-dihydropyridine
1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide Pyrazole Phenylsulfonylpropanoyl, ethyl, 2-methylpropyl 447.5 g/mol Sulfonyl, pyrazole core

*Approximate value inferred from synthesis data.

Key Observations:

Core Heterocycle: The target compound and DM-25 share a pyrrole core, while the pyrazole derivative features a diazole ring. Pyrazoles exhibit greater aromatic stability due to two adjacent nitrogen atoms, influencing electronic properties and binding affinity in biological systems. Compound 34 incorporates three interconnected pyrrole units, increasing steric bulk and complexity compared to the monosubstituted target compound.

Substituent Effects: Electron-Withdrawing Groups: DM-25 contains a trifluoromethyl benzyl group, which enhances lipophilicity and metabolic stability. Carboxamide Variations: The N-propyl chain in the target compound offers moderate hydrophobicity, whereas the pyrazole analogue uses a 2-methylpropyl group, increasing steric hindrance. Compound 34 employs a dimethylaminopropyl carbamoyl group, introducing basicity and solubility challenges.

Synthetic Complexity :

  • The target compound’s synthesis likely involves straightforward acylation of a pre-functionalized pyrrole, whereas Compound 34 requires multi-step hydrogenation, acylation, and deprotection. DM-25 and the pyrazole analogue incorporate additional steps for introducing trifluoromethyl and sulfonyl groups, respectively.

Physicochemical and Spectroscopic Properties

NMR Data Comparison:
Compound 1H NMR (δ, ppm) Highlights 13C NMR (δ, ppm) Highlights
Target Compound - N-propyl CH3: ~0.9 (t), CH2: ~1.5 (m), NH: ~6.2 (br)
- Pyrrole H: ~6.5–7.0 (m)
Carboxamide C=O: ~165–170
DM-25 - Trifluoromethyl benzyl: ~7.5–7.8 (m)
- Dihydropyridin CH2: ~2.5–3.0 (m)
CF3: ~120 (q), C=O (amide): ~168
Compound 34 - tert-Butyl CH3: ~1.3 (s)
- Dimethylaminopropyl CH2: ~2.2–2.6 (m)
tert-Butyl C: ~28, carbamate C=O: ~155–160

The target compound’s simpler NMR profile reflects its less complex substituents compared to DM-25 and Compound 34 .

Biological Activity

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a pyrrole ring and various alkyl substituents, contributes to its distinct chemical properties and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and comparisons with related compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activities and receptor functions, leading to anti-inflammatory and antimicrobial effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving pyrrole derivatives, minimum inhibitory concentration (MIC) values were reported as low as 3.125 μg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Pyrrolyl Benzamide Derivatives3.125Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Various

Anticancer Activity

The compound is also being investigated for its potential anticancer effects. In vitro studies have shown that similar pyrrole derivatives can induce apoptosis in cancer cell lines by disrupting cellular processes and altering cell cycle progression . For example, compounds derived from pyrroles exhibited significant cytotoxicity against breast cancer cells, suggesting that structural modifications could enhance their therapeutic efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives against common pathogens, revealing that certain derivatives had MIC values comparable to established antibiotics. This suggests that this compound could be an effective lead compound for developing new antimicrobial agents .
  • Anticancer Potential : In a separate investigation, pyrrole-based compounds were tested for their effects on MCF-7 breast cancer cells. The results indicated significant alterations in cell viability and morphology, with treated cells showing increased levels of lactate dehydrogenase (LDH), a marker for cell damage and death . These findings underscore the potential of these compounds in cancer therapy.

Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

Compound NameStructural DifferencesBiological Activity
4-Ethyl-2-methyl-1H-pyrrole-3-carboxamideLacks N-propyl substituentReduced reactivity and bioactivity
4-Ethyl-2-methyl-N-methyl-1H-pyrrole-3-carboxamideContains N-methyl instead of N-propylAltered pharmacokinetics
4-Ethyl-2-methyl-N-ethyl-1H-pyrrole-3-carboxamideEthyl group affects solubilityPotentially lower interaction with targets

Uniqueness of Structure

The specific combination of substituents in this compound enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This characteristic may improve its efficacy in therapeutic applications compared to structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrrole precursors. For example:

  • Step 1 : Formation of the pyrrole core via cyclization of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives with appropriate aldehydes or acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions .
  • Step 2 : Introduction of the N-propyl group via nucleophilic substitution or coupling reactions. Reagents like propylamine or propyl halides are commonly used .
  • Step 3 : Purification via column chromatography, with yields typically ranging from 21% to 30% for similar compounds .
    Key reagents : Sodium borohydride (reduction), potassium permanganate (oxidation), and electrophiles for substitution .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

  • X-ray crystallography : Tools like SHELXL and ORTEP-III are used for refinement and visualization of bond lengths, angles, and stereochemistry .
  • Spectroscopic methods :
    • 1H/13C NMR : Characteristic peaks for the ethyl (δ ~1.2–1.4 ppm), methyl (δ ~2.2 ppm), and propyl (δ ~0.9–3.4 ppm) groups .
    • LCMS/HRMS : Validation of molecular weight (e.g., ESIMS m/z data) .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Purity >95% is typically required for biological testing, with methods optimized using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres .
  • Accelerated stability studies : Conducted at 40°C/75% RH over 4 weeks to assess degradation pathways .

Advanced Research Questions

Q. How can synthesis be optimized to improve yields of this compound?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction kinetics for substitutions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% for analogous compounds .

Q. How are contradictions in spectral or crystallographic data resolved?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • High-resolution crystallography : Use synchrotron radiation to resolve ambiguous electron density maps, particularly for flexible alkyl chains .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational dynamics in the propyl group .

Q. What computational methods predict the bioactivity of this compound?

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., enzymes or receptors). The pyrrole ring’s planarity and carboxamide’s hydrogen-bonding capacity are critical for binding .
  • QSAR studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends from in vitro assays .

Q. How do structural modifications impact the compound’s biological activity?

  • Case study : Replacing the ethyl group with a bulkier substituent (e.g., isopropyl) reduces metabolic clearance but may lower solubility .
  • Functional group swaps : Substituting the carboxamide with a sulfonamide alters target selectivity, as seen in analogous antimicrobial studies .

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